molecular formula C15H10F3NO5 B3012957 Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate CAS No. 297148-99-3

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

Cat. No. B3012957
CAS RN: 297148-99-3
M. Wt: 341.242
InChI Key: RKGXOPXRCXXFKS-UHFFFAOYSA-N
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Description

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is a chemical compound that is part of a broader class of benzoate esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further linked through an oxygen atom to another benzene ring that carries a methyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related benzophenone derivatives can be achieved through a Friedel–Crafts acylation reaction. Methyl benzoate, when activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives with good to excellent yields, as demonstrated in the synthesis of meta-substituted benzophenones from nitrobenzene and benzotrifluoride . Although the specific synthesis of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has been studied using X-ray diffraction. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds reveal the presence of intramolecular interactions, such as sulphur(II)–oxygen(carbonyl) close contacts, which influence the conformation of the molecules . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives can be explored through their use as solvents in extraction processes. For example, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its ability to extract various metal ions when combined with appropriate extractants . This suggests that Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate could potentially participate in similar extraction processes or other chemical reactions where its functional groups play a significant role.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can be inferred from studies on related compounds. For instance, the determination of residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its conversion to the methyl ester for analysis indicates the stability and detectability of such compounds at low concentrations . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides insights into the spectroscopic properties and structural elucidation, which are essential for understanding the behavior of benzoate esters . These properties are likely to be relevant to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate as well.

Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibition

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is structurally similar to several compounds identified as protoporphyrinogen IX oxidase inhibitors. Studies have demonstrated the molecular interactions and dihedral angles between aromatic rings of such compounds, providing insights into their inhibitory mechanisms (Li et al., 2005).

Nenitzescu Synthesis in Androgen Receptor Modulators

This compound serves as a key intermediate in the Nenitzescu synthesis of selective androgen receptor modulators. The synthetic route involves multiple steps, including the use of 4-nitro-3-(trifluoromethyl)phenol, highlighting the chemical's role in developing pharmaceutical agents (Boros et al., 2011).

Influence on Liquid Crystalline Properties

Research has shown that substituents on compounds like Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can significantly affect the mesomorphic (liquid crystalline) properties. These findings are critical in the field of materials science, particularly in the development of liquid crystal displays (Takenaka & Teshima, 1994).

Role in Photostabilization

Studies involving related compounds indicate their role in photostabilization. For example, methyl salicylate, a structurally similar compound, has been shown to be an effective scavenger of singlet molecular oxygen, a crucial factor in photostabilization of materials (Soltermann et al., 1995).

Photopolymerization Properties

Compounds structurally related to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate have been explored for their rapid photopolymerization properties, useful in thin film and coating applications. This demonstrates its potential utility in industrial manufacturing processes (Avci et al., 1996).

properties

IUPAC Name

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXOPXRCXXFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

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